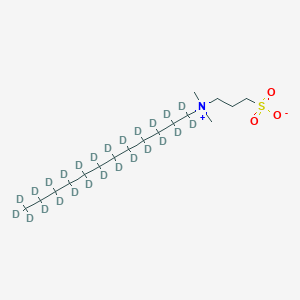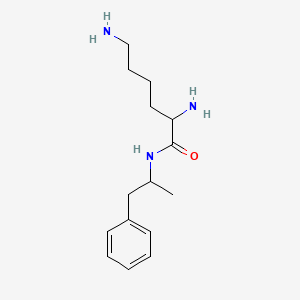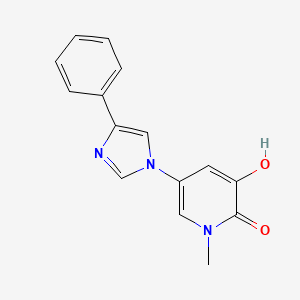
2-Hydroxypropyl 1-((R)-1-Phenylethyl)-1H-imidazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxypropyl 1-(®-1-Phenylethyl)-1H-imidazole-5-carboxylate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an imidazole ring, a phenylethyl group, and a hydroxypropyl ester, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypropyl 1-(®-1-Phenylethyl)-1H-imidazole-5-carboxylate typically involves multiple steps, starting with the preparation of the imidazole ring and subsequent functionalization. One common method involves the reaction of 1-(®-1-Phenylethyl)-1H-imidazole-5-carboxylic acid with 2-hydroxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Hydroxypropyl 1-(®-1-Phenylethyl)-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The imidazole ring can undergo reduction to form a dihydroimidazole derivative.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-oxo-propyl 1-(®-1-Phenylethyl)-1H-imidazole-5-carboxylate.
Reduction: Formation of 2-Hydroxypropyl 1-(®-1-Phenylethyl)-1,2-dihydro-1H-imidazole-5-carboxylate.
Substitution: Formation of substituted phenylethyl derivatives.
科学的研究の応用
2-Hydroxypropyl 1-(®-1-Phenylethyl)-1H-imidazole-5-carboxylate has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 2-Hydroxypropyl 1-(®-1-Phenylethyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenylethyl group may enhance the compound’s binding affinity to certain targets, while the hydroxypropyl ester can influence its solubility and bioavailability.
類似化合物との比較
Similar Compounds
2-Hydroxypropyl-β-cyclodextrin: Known for its ability to form inclusion complexes with various molecules, enhancing their solubility and stability.
2-Hydroxypropyl acrylate: Used in polymer chemistry for the synthesis of hydrogels and other functional materials.
Uniqueness
2-Hydroxypropyl 1-(®-1-Phenylethyl)-1H-imidazole-5-carboxylate is unique due to its combination of an imidazole ring, phenylethyl group, and hydroxypropyl ester, which confer distinct chemical and biological properties
特性
分子式 |
C15H18N2O3 |
|---|---|
分子量 |
274.31 g/mol |
IUPAC名 |
2-hydroxypropyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C15H18N2O3/c1-11(18)9-20-15(19)14-8-16-10-17(14)12(2)13-6-4-3-5-7-13/h3-8,10-12,18H,9H2,1-2H3/t11?,12-/m1/s1 |
InChIキー |
VKTPSDAFUSITPM-PIJUOVFKSA-N |
異性体SMILES |
C[C@H](C1=CC=CC=C1)N2C=NC=C2C(=O)OCC(C)O |
正規SMILES |
CC(COC(=O)C1=CN=CN1C(C)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3R,4R,5R,6S)-2-[(E)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13852227.png)
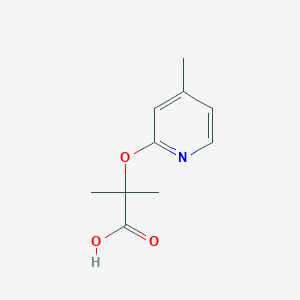
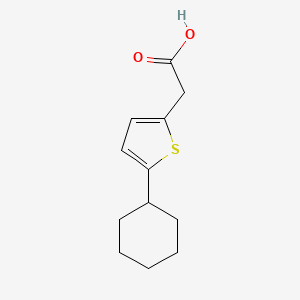

![(3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole](/img/structure/B13852251.png)
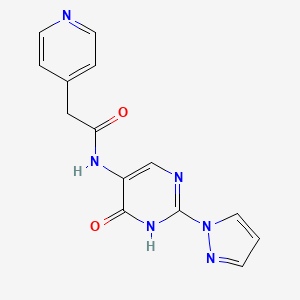
![N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide](/img/structure/B13852265.png)
